[(2-Chloro-benzyl)-ethyl-amino]-acetic acid
CAS No.: 1181595-65-2
Cat. No.: VC8213066
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181595-65-2 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 |
| IUPAC Name | 2-[(2-chlorophenyl)methyl-ethylamino]acetic acid |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,14,15) |
| Standard InChI Key | ZCIIOFYIPIKDAY-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1Cl)CC(=O)O |
| Canonical SMILES | CCN(CC1=CC=CC=C1Cl)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
[(2-Chloro-benzyl)-ethyl-amino]-acetic acid belongs to the class of substituted benzylamino acetic acids. Its structure features a 2-chlorobenzyl group attached to an ethylamino moiety, which is further linked to a carboxylic acid functional group. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-chlorophenyl)methyl-ethylamino]acetic acid |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| Canonical SMILES | CCN(CC1=CC=CC=C1Cl)CC(=O)O |
| InChI Key | ZCIIOFYIPIKDAY-UHFFFAOYSA-N |
The chlorine atom at the ortho position of the benzyl ring enhances the compound’s lipophilicity, potentially influencing its pharmacokinetic properties. The ethyl group on the amino moiety may contribute to steric effects, altering binding affinities to biological targets compared to methyl analogs.
Synthesis and Optimization Strategies
Proposed Synthetic Route
While no peer-reviewed synthesis of [(2-Chloro-benzyl)-ethyl-amino]-acetic acid is publicly documented, a plausible pathway can be extrapolated from methods used for structurally similar compounds:
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Starting Materials:
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2-Chlorobenzyl chloride
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Ethylamine
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Glycine (or protected glycine derivatives)
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Reaction Steps:
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Step 1: Alkylation of ethylamine with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃) to form the intermediate N-ethyl-2-chlorobenzylamine.
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Step 2: Condensation of the intermediate with glycine ethyl ester using a coupling agent (e.g., DCC/HOBt) to form the ethyl ester derivative.
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Step 3: Hydrolysis of the ester group under acidic or basic conditions to yield the final carboxylic acid product.
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Purification:
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Column chromatography or recrystallization to achieve >95% purity.
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Industrial-Scale Considerations
Industrial production could employ continuous flow reactors to enhance reaction control and yield. Catalysts such as palladium on carbon might facilitate intermediate steps, while process analytical technology (PAT) could monitor real-time reaction progress.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Limited due to the hydrophobic benzyl and ethyl groups.
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logP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for transmembrane permeability.
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pKa: The carboxylic acid group (pKa ≈ 2.5) and amine moiety (pKa ≈ 9.5) confer pH-dependent solubility.
Comparative Analysis with Structural Analogs
| Compound | Structural Difference | Hypothesized Impact on Activity |
|---|---|---|
| [(2-Chloro-benzyl)-methyl-amino]-acetic acid | Methyl vs. ethyl group | Reduced steric hindrance may enhance target binding |
| [(3-Chloro-benzyl)-ethyl-amino]-acetic acid | Chlorine at meta position | Altered electronic effects on aromatic interactions |
| [(2-Bromo-benzyl)-ethyl-amino]-acetic acid | Bromine substitution | Increased molecular weight and polarizability |
Research Gaps and Future Directions
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Synthetic Validation: Empirical confirmation of proposed synthesis routes is critical.
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In Vitro Screening: Prioritize assays for antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
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ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in model systems.
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